molecular formula C8H11N3O B2823773 3-Amino-2-methylbenzohydrazide CAS No. 1314927-75-7

3-Amino-2-methylbenzohydrazide

Cat. No. B2823773
CAS RN: 1314927-75-7
M. Wt: 165.196
InChI Key: HXYDYALVYZEKFD-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzohydrazide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19244 . It is used in various chemical reactions and can be found in several products .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods. For instance, the hydrogens attached to an amine typically appear at 2.3-3.0 ppm in a Nuclear Magnetic Resonance (NMR) spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the synthesis of new biologically active compounds, such as thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. For instance, the reaction of amino-pyrazin-2-hydrazide and methylhydrazide with various reagents led to the formation of these derivatives, highlighting its role in the synthesis of heterocyclic compounds (Milczarska et al., 2012).

Antimicrobial and Antitumor Activities

  • Certain derivatives of 3-Amino-2-methylbenzohydrazide have demonstrated promising antimicrobial and antitumor activities. For example, novel-fused and spiro heterocycles derived from a 2(3H)-furanone derivative, which involved the use of methyl-4-aminobenzoate and subsequent hydrazinolysis, showed notable antitumor and antimicrobial effects (Abou-Elmagd & Hashem, 2016).

Catalysis and Material Science

  • In the field of catalysis and material science, derivatives of this compound have been utilized. For example, amide–imine conjugates derived from 4-methyl-benzoic acid hydrazide have been explored for their anticancer properties and as catalysts in various chemical reactions (Ta et al., 2019).

Immunomodulatory Effects

  • The compound and its derivatives have shown immunomodulatory effects. Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a related compound, have demonstrated its ability to modulate lymphocyte subsets and enhance the humoral immune response in mice, indicating potential applications in the treatment of autoimmune diseases and infections (Drynda et al., 2015).

Theoretical Studies

  • Theoretical studies on benzimidazole derivatives, including those related to this compound, have been conducted to explore their potential as corrosion inhibitors. These studies utilized computational methods like Density Functional Theory to understand the properties relevant to their action as corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Enzymatic Bioremediation

  • In environmental science, an enzyme capable of hydrolyzing carbendazim (methyl-1H-benzimidazol-2-ylcarbamate) was identified in a bacterium, which could potentially be used for enzymatic bioremediation of contaminated soils. This research underscores the relevance of benzimidazole derivatives in environmental cleanup efforts (Pandey et al., 2010).

properties

IUPAC Name

3-amino-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,9-10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYDYALVYZEKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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